molecular formula C21H20BrN5O2 B14955947 6-(4-bromophenyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone

6-(4-bromophenyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone

Cat. No.: B14955947
M. Wt: 454.3 g/mol
InChI Key: FGJXYFAODGVQKE-UHFFFAOYSA-N
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Description

This compound features a pyridazinone core substituted at position 6 with a 4-bromophenyl group and at position 2 with a 2-oxoethyl linker attached to a 4-(2-pyridyl)piperazine moiety. Its structure combines a halogenated aryl group (4-bromophenyl) and a heteroaromatic piperazine (2-pyridyl), which are critical for modulating pharmacological activity. The 2-oxoethyl spacer may influence conformational flexibility and receptor interactions .

Properties

Molecular Formula

C21H20BrN5O2

Molecular Weight

454.3 g/mol

IUPAC Name

6-(4-bromophenyl)-2-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]pyridazin-3-one

InChI

InChI=1S/C21H20BrN5O2/c22-17-6-4-16(5-7-17)18-8-9-20(28)27(24-18)15-21(29)26-13-11-25(12-14-26)19-3-1-2-10-23-19/h1-10H,11-15H2

InChI Key

FGJXYFAODGVQKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromophenyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

6-(4-bromophenyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-bromophenyl)-2-{2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit specific kinases involved in cell signaling pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on the Piperazine Ring

  • 2-Pyridyl vs. Halogenated Aryl Groups: The 2-pyridyl substituent in the target compound contrasts with halogenated arylpiperazines (e.g., 4-fluorophenyl, 3-chlorophenyl) in analogs. For example, 6-[4-(3-chlorophenyl)piperazine]-3(2H)-pyridazinone derivatives demonstrated superior analgesic and anti-inflammatory activity compared to acetyl salicylic acid, likely due to enhanced electron-withdrawing effects and receptor affinity . The 2-pyridyl group may improve selectivity for central nervous system (CNS) targets, as seen in studies where piperazine-linked pyridazinones showed affinity for α-adrenoceptors .
  • Impact of Halogen Type and Position: Bromine at the 4-position (target compound) provides greater steric bulk and lipophilicity compared to fluorine or chlorine in analogs like 6-(4-fluorophenyl)-2-{2-[4-(2-fluorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone . This may enhance membrane permeability but could reduce metabolic stability.

Linker Modifications

  • 2-Oxoethyl vs. Acetohydrazide or Alkyl Chains: The 2-oxoethyl linker in the target compound differs from acetohydrazide linkers in analogs such as 6-substituted-3(2H)-pyridazinone-2-acetyl-2-benzalhydrazones. Hydrazide derivatives showed improved gastric safety profiles but lower α-adrenoceptor affinity due to reduced conformational rigidity . In α-adrenoceptor studies, pyridazinones with polymethylene chains (e.g., propyl or hexyl) between the pyridazinone and piperazine exhibited increased affinity as chain length extended to 6–7 carbons. The shorter 2-oxoethyl linker in the target compound may prioritize selectivity over potency .

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